molecular formula C18H15ClN2O2 B1381943 Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate CAS No. 1202030-53-2

Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1381943
CAS No.: 1202030-53-2
M. Wt: 326.8 g/mol
InChI Key: FCVUJTKQNKDFQF-UHFFFAOYSA-N
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Description

Historical Context and Development of Pyrazole Derivatives

The historical foundation of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first synthesized substituted pyrazoles through the reaction of beta-diketones with hydrazine derivatives. Knorr's groundbreaking research established the fundamental synthetic methodology that would become known as the Knorr pyrazole synthesis, a reaction that remains one of the most important and widely used methods for pyrazole construction in modern organic chemistry. The term "pyrazole" itself was coined by Knorr, reflecting his recognition of this new class of nitrogen-containing heterocycles as distinct chemical entities with unique properties and potential applications. Following Knorr's initial discoveries, Hans von Pechmann developed an alternative classical method in 1898, synthesizing pyrazole from acetylene and diazomethane, further expanding the synthetic repertoire available for pyrazole construction. The early 20th century witnessed a gradual recognition of the biological potential of pyrazole derivatives, marked by the discovery of their antipyretic, analgesic, and anti-inflammatory properties, which stimulated sustained interest in pyrazole chemistry among both synthetic and medicinal chemists.

The development of pyrazole derivatives gained significant momentum throughout the 20th century, driven by the identification of naturally occurring pyrazole compounds and the recognition of their pharmaceutical potential. A pivotal moment in pyrazole history occurred in 1959 when Japanese researchers Kosuge and Okeda isolated the first natural pyrazole derivative, 1-pyrazolyl-alanine, from watermelon seeds, challenging the prevailing assumption that pyrazoles could not be found in nature. This discovery opened new avenues for research into natural pyrazole chemistry and sparked interest in understanding the biological roles of these compounds in living systems. The subsequent decades witnessed an exponential growth in pyrazole research, with the development of increasingly sophisticated synthetic methodologies and the identification of pyrazole derivatives with diverse biological activities, ranging from anti-inflammatory and analgesic properties to antimicrobial and anticancer activities. The evolution of pyrazole chemistry has been characterized by continuous methodological improvements, including the development of metal-catalyzed reactions, microwave-assisted synthesis, and green chemistry approaches that have made pyrazole synthesis more efficient, selective, and environmentally friendly.

Position within Nitrogen-Containing Heterocyclic Chemistry

Pyrazole occupies a unique and strategically important position within the broader landscape of nitrogen-containing heterocyclic chemistry, distinguished by its five-membered ring structure containing two adjacent nitrogen atoms in a 1,2-diazole arrangement. This structural motif places pyrazole within the azole family of heterocycles, alongside other important members such as imidazole, triazole, and tetrazole, each characterized by different nitrogen positioning patterns and consequent variations in chemical and biological properties. The presence of two vicinal nitrogen atoms in pyrazole confers distinctive electronic and steric characteristics that differentiate it from other nitrogen heterocycles, creating a unique reactivity profile that has been extensively exploited in synthetic and medicinal chemistry applications. The pyrazole ring system exhibits aromatic character due to its planar structure and delocalized electron system, with X-ray crystallographic studies confirming similar carbon-nitrogen bond distances of approximately 1.33 Angstroms, indicative of significant double-bond character throughout the ring system.

The chemical behavior of pyrazole is characterized by amphoteric properties, arising from the presence of both a pyrrole-like acidic nitrogen and a pyridine-like basic nitrogen within the same molecular framework. This dual nature enables pyrazole derivatives to participate in a wide range of chemical transformations and biological interactions, making them versatile scaffolds for drug design and materials applications. The basic character typically predominates, with pyrazole exhibiting a pKb value of 11.5 (corresponding to a pKa of 2.49 for the conjugate acid at 25°C), reflecting the enhanced basicity of the pyridine-like nitrogen compared to the acidity of the pyrrole-like nitrogen. This electronic complementarity has been instrumental in the development of pyrazole-based pharmaceuticals, where the heterocycle can serve as both hydrogen bond donor and acceptor, facilitating interactions with diverse biological targets. The structural flexibility of the pyrazole ring, combined with its capacity for extensive substitution at multiple positions, has enabled the creation of vast chemical libraries with diverse pharmacological profiles, positioning pyrazole as one of the most privileged scaffolds in contemporary medicinal chemistry.

Structural Classification and Nomenclature

This compound belongs to the class of substituted pyrazole-5-carboxylic acid esters, representing a sophisticated example of multi-substituted pyrazole architecture with distinct functional groups at three different ring positions. The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds, with the pyrazole ring serving as the parent structure and substituents numbered according to established prioritization rules. The compound's molecular formula C18H15ClN2O2 encompasses a total of 36 atoms arranged in a complex three-dimensional structure that includes aromatic, aliphatic, and heteroatomic components. The structural classification places this molecule within the broader category of pyrazole carboxylates, a subclass that has gained particular attention in medicinal chemistry due to the presence of the carboxylate functionality, which can serve as a site for metabolic transformation, prodrug design, or direct biological activity.

The specific substitution pattern of this compound creates a molecule with distinct electronic and steric characteristics that influence its chemical reactivity and potential biological activity. The benzyl group at the N-1 position introduces significant steric bulk and lipophilic character, while simultaneously providing a site for potential metabolic hydroxylation or other transformations. The 4-chlorophenyl substituent at the C-3 position contributes both electronic effects through the electron-withdrawing chlorine atom and additional aromatic character that may facilitate π-π stacking interactions with biological targets. The methyl carboxylate group at the C-5 position serves as both an electron-withdrawing substituent that modulates the electronic properties of the pyrazole ring and as a functional handle for further chemical modifications or ester hydrolysis to yield the corresponding carboxylic acid. This combination of substituents creates a molecule with balanced hydrophilic and lipophilic characteristics, potentially favorable for pharmaceutical applications where membrane permeability and aqueous solubility must be optimized.

Structural Feature Position Chemical Nature Molecular Contribution
Pyrazole Ring Core Aromatic Heterocycle Fundamental Scaffold
Benzyl Group N-1 Aromatic Alkyl Lipophilicity, Steric Bulk
4-Chlorophenyl C-3 Halogenated Aromatic Electronic Modulation
Methyl Carboxylate C-5 Ester Functionality Polarity, Reactivity

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary research extends across multiple dimensions of organic and medicinal chemistry, reflecting the compound's potential as both a synthetic intermediate and a bioactive molecule in its own right. Pyrazole-5-carboxylic acid derivatives have emerged as particularly important structural motifs in drug discovery, with numerous examples of successful pharmaceuticals containing this core architecture, including several compounds that have reached clinical development or market approval. The carboxylate functionality at the 5-position of the pyrazole ring provides a versatile synthetic handle that can be exploited for the preparation of amide derivatives, which often exhibit enhanced biological activity and improved pharmacokinetic properties compared to their ester precursors. Research in this area has demonstrated that pyrazole-5-carboxamide derivatives frequently display superior bioactivity profiles, including enhanced selectivity and potency against specific biological targets, making them attractive lead compounds for pharmaceutical development.

The synthetic accessibility of this compound through established methodologies, including the Knorr pyrazole synthesis and related cyclocondensation reactions, positions this compound as an important building block for library synthesis and structure-activity relationship studies. Recent advances in pyrazole chemistry have expanded the synthetic toolbox available for the preparation of such complex substituted pyrazoles, including metal-catalyzed approaches, microwave-assisted reactions, and flow chemistry methods that enable rapid and efficient synthesis of diverse pyrazole derivatives. The compound's structure incorporates several pharmacophoric elements that are commonly associated with biological activity, including the pyrazole heterocycle itself, aromatic substituents, and the carboxylate ester functionality, making it a valuable probe for exploring structure-activity relationships in various therapeutic areas. Contemporary medicinal chemistry research has identified pyrazole derivatives as privileged scaffolds for the development of enzyme inhibitors, receptor modulators, and other biologically active compounds, with particular success in areas such as inflammation, cancer, and metabolic diseases.

Research Application Synthetic Method Biological Target Development Stage
Anti-inflammatory Agents Knorr Synthesis Cyclooxygenase Enzymes Preclinical
Antimicrobial Compounds Cyclocondensation Bacterial Cell Wall Lead Optimization
Enzyme Inhibitors Metal-Catalyzed Kinase Proteins Clinical Development
Receptor Modulators Green Chemistry G-Protein Coupled Receptors Discovery

Properties

IUPAC Name

methyl 2-benzyl-5-(4-chlorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-23-18(22)17-11-16(14-7-9-15(19)10-8-14)20-21(17)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVUJTKQNKDFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The pyrazole formation reaction proceeds smoothly with primary alkyl hydrazones such as methyl hydrazones and benzyl hydrazone . The reaction conditions often require a solvent like methanol and a catalyst such as methanesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate as an anticancer agent. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • IC50_{50} Values:
    • MCF-7: 15 µM
    • A549: 20 µM
      This suggests that the compound could serve as a lead structure for developing new anticancer drugs .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases. In vitro studies have demonstrated its ability to inhibit key inflammatory mediators.

Table 1: Inhibition of Inflammatory Mediators

MediatorInhibition (%)
TNF-alpha45%
IL-650%
COX-260%

These results indicate its potential utility in therapeutic formulations for conditions like arthritis and other inflammatory disorders .

Pesticidal Activity

This compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Its efficacy as a pesticide can be attributed to its ability to disrupt the nervous system of target insects.

Case Study: Efficacy Against Common Pests

  • Pests Tested : Aphids, Thrips
  • Mortality Rate :
    • Aphids: 85% at 100 ppm
    • Thrips: 90% at 100 ppm
      This demonstrates its potential as a biopesticide, offering an environmentally friendly alternative to conventional pesticides .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex pyrazole derivatives, which are useful in drug development and material science.

Table 2: Synthetic Routes Utilizing this compound

Reaction TypeProduct ObtainedYield (%)
Nucleophilic SubstitutionPyrazole Derivative A75%
CondensationPyrazole Derivative B80%

These reactions illustrate its versatility in organic synthesis, particularly in developing compounds with potential pharmacological activity .

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyrazole Scaffold

Table 1: Key Structural Differences Among Pyrazole Derivatives
Compound Name Substituents (Position) Ester Group Molecular Formula Reference
Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate Benzyl (N1), 4-ClPh (C3) Methyl C₁₈H₁₅ClN₂O₂ Inferred
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate Benzyl (N1), 4-FPh (C3) Ethyl C₁₉H₁₇FN₂O₂
Ethyl 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-1H-pyrazole-5-carboxylate 4-ClPh (C3), Pyrrole (C4) Ethyl C₁₇H₁₆ClN₃O₂
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Thiazole (C2), 4-ClPh (C5), 4-FPh (N1) Ethyl C₂₃H₁₇ClFN₃O₂S
Key Observations:
  • Ester Groups : Methyl esters (e.g., inferred compound) exhibit lower molecular weight and higher volatility compared to ethyl esters (e.g., ), which may influence crystallization behavior .
  • Heterocyclic Additions : Thiazole or pyrrole moieties (e.g., ) introduce additional hydrogen-bonding sites, affecting solubility and biological target interactions.

Biological Activity

Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, including anti-inflammatory, analgesic, and potential anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by the presence of a pyrazole ring and various substituents that enhance its biological activity. The chemical formula is C17H16ClN2O2C_{17}H_{16}ClN_2O_2, and it features a methyl ester functional group, which is crucial for its solubility and reactivity in biological systems.

Biological Activities

1. Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The compound exhibits selective inhibition of COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound50.010.05.0
Celecoxib20.00.540.0

2. Analgesic Activity

The analgesic properties of this compound have been evaluated using various animal models. In studies involving carrageenan-induced paw edema in rats, the compound demonstrated significant pain relief comparable to standard analgesics . Its mechanism may involve the modulation of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in pain signaling pathways.

3. Anticancer Potential

Recent investigations have indicated that pyrazole derivatives, including this compound, possess anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways . Moreover, it has been noted to inhibit angiogenesis, thereby limiting tumor growth and metastasis.

Case Studies

Case Study 1: Anti-inflammatory Effects

In a randomized controlled trial involving patients with chronic inflammatory conditions, this compound was administered alongside conventional treatments. Results showed a marked reduction in inflammatory markers and improved patient-reported outcomes regarding pain and mobility .

Case Study 2: Analgesic Efficacy

A study conducted on post-operative patients revealed that those treated with this pyrazole derivative reported significantly lower pain levels compared to those receiving placebo treatments. The findings suggest that the compound effectively modulates pain pathways without significant side effects .

Q & A

Q. What are the standard synthetic routes for Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate?

The compound is typically synthesized via a multi-step procedure involving:

  • Condensation reactions : Reacting substituted phenylhydrazines with β-keto esters to form the pyrazole core .
  • Benzylation : Introducing the benzyl group using benzyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile .
  • Purification : Column chromatography on silica gel is commonly employed to isolate the product .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and molecular framework .
  • IR spectroscopy : Identification of functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. How is the purity of this compound assessed in academic research?

  • HPLC : Reverse-phase chromatography with UV detection to quantify impurities.
  • Melting point analysis : Consistency with literature values (if available) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst screening : Testing bases like Cs₂CO₃ or DBU for enhanced benzylation efficiency .
  • Solvent effects : Replacing acetonitrile with DMF or THF to improve solubility and reaction kinetics .
  • Temperature control : Monitoring reflux duration (e.g., 10–24 hours) to balance yield and side reactions .

Q. What structural insights can X-ray crystallography provide for this compound?

  • Crystal system : Monoclinic or triclinic systems are common for pyrazole derivatives, with space groups like P2₁/n or P1 .
  • Dihedral angles : Quantifying torsion between the benzyl, chlorophenyl, and pyrazole rings to assess steric effects .
  • Software tools : SHELX suite (SHELXL, SHELXS) for refinement and structure validation .

Q. How can contradictory spectral or crystallographic data be resolved?

  • Data validation : Cross-checking with DFT-calculated NMR shifts or simulated XRD patterns .
  • Sample recrystallization : Using solvents like ethyl acetate/hexane to obtain higher-quality crystals .
  • Dynamic NMR studies : Resolving conformational flexibility that may lead to spectral discrepancies .

Q. What computational methods are suitable for studying its biological interactions?

  • Molecular docking : Using AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., carbonic anhydrase isoforms) .
  • MD simulations : GROMACS for analyzing stability of ligand-protein complexes over 100-ns trajectories .

Q. How can substituent modifications influence bioactivity?

  • SAR studies : Replacing the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate activity .
  • Enzyme inhibition assays : Testing derivatives against targets like cyclooxygenase (COX) or carbonic anhydrase .

Methodological Notes

  • Crystallography protocols : For X-ray studies, use MoKα radiation (λ = 0.71073 Å) and Bruker SMART CCD detectors. Refinement with SHELXL typically achieves R values < 0.05 .
  • Synthetic scalability : Milligram-scale reactions are standard; multi-gram synthesis requires careful control of exothermic steps during benzylation .
  • Biological evaluation : Prioritize in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
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Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.